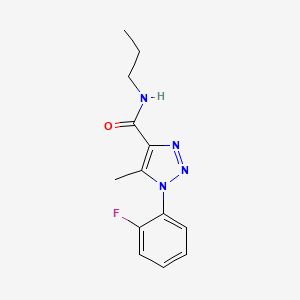
1-(2-fluorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide
Vue d'ensemble
Description
1-(2-fluorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide, also known as FLNA, is a chemical compound that has gained significant attention in the field of scientific research in recent years. It is a triazole-based compound that has been shown to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 1-(2-fluorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is thought to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death. 1-(2-fluorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has also been shown to disrupt bacterial cell membranes, leading to bacterial death.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(2-fluorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide can induce apoptosis (programmed cell death) in cancer cells and inhibit bacterial growth. 1-(2-fluorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has also been shown to inhibit the activity of certain enzymes involved in DNA replication and repair. In vivo studies have demonstrated that 1-(2-fluorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide can inhibit tumor growth in mice and improve survival rates.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2-fluorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide is its potent antitumor and antimicrobial activity, which makes it a promising candidate for drug development. However, 1-(2-fluorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide is also highly toxic and has a narrow therapeutic window, which limits its potential clinical use. In addition, the synthesis of 1-(2-fluorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide is complex and requires specialized equipment and expertise, which may limit its availability and use in research.
Orientations Futures
There are several potential future directions for research on 1-(2-fluorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide. One area of interest is the development of more potent and selective 1-(2-fluorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide analogs that have improved therapeutic profiles. Another area of interest is the investigation of the mechanism of action of 1-(2-fluorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide and its potential targets in cancer cells and bacteria. Finally, there is a need for further in vivo studies to evaluate the safety and efficacy of 1-(2-fluorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide in animal models and to identify optimal dosing regimens.
Applications De Recherche Scientifique
1-(2-fluorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to have potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. 1-(2-fluorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has also been shown to have antimicrobial activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-5-methyl-N-propyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O/c1-3-8-15-13(19)12-9(2)18(17-16-12)11-7-5-4-6-10(11)14/h4-7H,3,8H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHNWVSBVHAELP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N(N=N1)C2=CC=CC=C2F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3'R*,4'R*)-1'-[(2'-methyl-4-biphenylyl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4436406.png)
![1-[(dimethylamino)sulfonyl]-N-isobutyl-4-piperidinecarboxamide](/img/structure/B4436411.png)

![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-phenylethyl)benzamide](/img/structure/B4436433.png)

![N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-4-fluorobenzamide](/img/structure/B4436441.png)
![N-[4-(acetylamino)-3-methylphenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4436452.png)
![1-[(dimethylamino)sulfonyl]-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B4436456.png)
![4-fluoro-N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4436463.png)
![3-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide](/img/structure/B4436470.png)
![N-[4-(cyanomethyl)phenyl]-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4436474.png)
![3-methyl-4-{[4-(propionyloxy)benzoyl]amino}benzoic acid](/img/structure/B4436476.png)

![9-(4-hydroxy-3,5-dimethoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4436504.png)